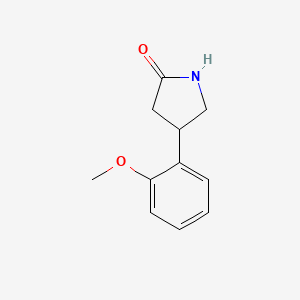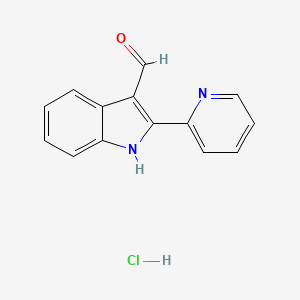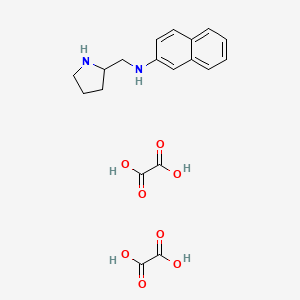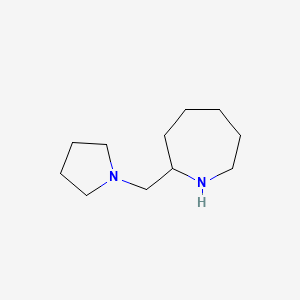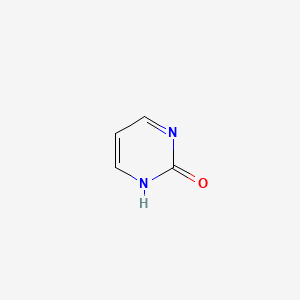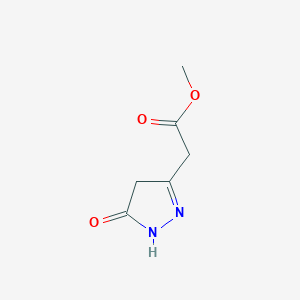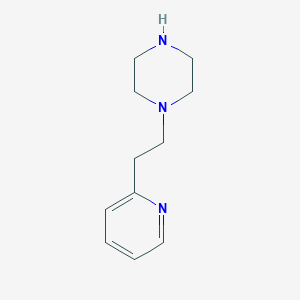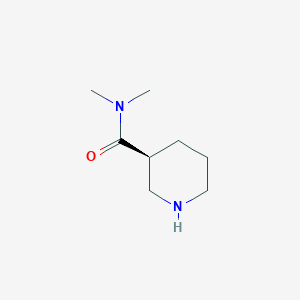
(S)-N,N-dimethylpiperidine-3-carboxamide
Übersicht
Beschreibung
(S)-N,N-dimethylpiperidine-3-carboxamide, also known as S-DMPCC, is an organic compound with a molecular formula of C7H14N2O. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. S-DMPCC is a chiral molecule, meaning that it has two distinct stereoisomers, (R)-N,N-dimethylpiperidine-3-carboxamide and this compound. This molecule is used in many applications, ranging from chemical synthesis to drug development.
Wirkmechanismus
(S)-N,N-dimethylpiperidine-3-carboxamide acts as a chiral auxiliary in asymmetric synthesis. This means that it can be used to control the stereochemistry of a reaction. It does this by forming a complex with the substrate, which then acts as a template for the reaction. This template then directs the stereochemistry of the reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, which may be useful in the treatment of certain diseases. Additionally, it has been found to have anti-inflammatory and antifungal properties, which may be useful in the treatment of certain infections.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (S)-N,N-dimethylpiperidine-3-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it accessible to most laboratories. Additionally, it is easy to handle and store, making it convenient to use in experiments. The main limitation of this compound is that it is a chiral molecule, meaning that it has two distinct stereoisomers. This can make it difficult to control the stereochemistry of a reaction.
Zukünftige Richtungen
There are many potential future directions for research involving (S)-N,N-dimethylpiperidine-3-carboxamide. These include the development of new synthesis methods, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in drug development. Additionally, further research could be conducted to determine the optimal conditions for its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(S)-N,N-dimethylpiperidine-3-carboxamide has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of chiral auxiliaries, which are important in asymmetric synthesis. Additionally, this compound has been used in the synthesis of optically active compounds, which are important in the development of new drugs.
Eigenschaften
IUPAC Name |
(3S)-N,N-dimethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDFCJMDZZDKK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



